N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride
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Overview
Description
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring, a diethylaminoethyl group, and a phenylthio group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate precursors to form the benzo[d]thiazole ring.
Introduction of the diethylaminoethyl group: This step involves the alkylation of the benzo[d]thiazole ring with diethylaminoethyl chloride under basic conditions.
Attachment of the phenylthio group: This step involves the nucleophilic substitution of a suitable phenylthio precursor with the intermediate compound obtained from the previous step.
Formation of the final product: The final step involves the acylation of the intermediate compound with the appropriate acyl chloride to form the desired product, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylthio group can lead to the formation of sulfoxides or sulfones, while reduction of the benzo[d]thiazole ring can lead to the formation of amines.
Scientific Research Applications
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds have similar structures but differ in the substituents on the benzo[d]thiazole ring and the nature of the amine group.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: These compounds also have similar structures but differ in the substituents on the benzo[d]thiazole ring and the nature of the amine group.
Uniqueness
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride is unique due to the specific combination of functional groups present in its structure. This unique combination contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2S2.ClH/c1-5-26(6-2)15-16-27(21(28)14-17-30-19-10-8-7-9-11-19)24-25-22-20(29-4)13-12-18(3)23(22)31-24;/h7-13H,5-6,14-17H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHPCLHNKWGEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)CCSC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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